2'-Deoxy Cytidine-5,6-d2 2'-Deoxy Cytidine-5,6-d2
Brand Name: Vulcanchem
CAS No.: 1186526-91-9
VCID: VC0116781
InChI: InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D
SMILES: C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Molecular Formula: C9H13N3O4
Molecular Weight: 229.232

2'-Deoxy Cytidine-5,6-d2

CAS No.: 1186526-91-9

Cat. No.: VC0116781

Molecular Formula: C9H13N3O4

Molecular Weight: 229.232

* For research use only. Not for human or veterinary use.

2'-Deoxy Cytidine-5,6-d2 - 1186526-91-9

Specification

CAS No. 1186526-91-9
Molecular Formula C9H13N3O4
Molecular Weight 229.232
IUPAC Name 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D
Standard InChI Key CKTSBUTUHBMZGZ-AQAQJVFASA-N
SMILES C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Introduction

Chemical Structure and Properties

2'-Deoxy Cytidine-5,6-d2 is a deuterated nucleoside with two deuterium atoms strategically positioned on the cytosine base. The compound maintains the fundamental structure of deoxycytidine while incorporating isotopic labeling that enables its use as a tracer in various biochemical studies.

Molecular Identification

The compound is precisely identified through various chemical identifiers that establish its unique molecular structure and composition. These identifiers ensure accurate referencing in scientific literature and databases.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1186526-91-9
Molecular FormulaC9H13N3O4
Molecular Weight229.23 g/mol
IUPAC Name5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one
PubChem CID169437364

The molecular structure features a cytosine base with deuterium atoms at positions 5 and 6, attached to a 2-deoxyribose sugar . This specific isotopic labeling distinguishes it from standard deoxycytidine while maintaining nearly identical chemical behavior, making it ideal for metabolic tracing studies. The compound's standard InChI and InChIKey provide unique chemical identifiers that enable precise database referencing and structural verification.

Physical and Chemical Characteristics

The physical and chemical properties of 2'-Deoxy Cytidine-5,6-d2 closely resemble those of non-deuterated deoxycytidine, with minor variations attributable to the isotope effect. These subtle differences can be leveraged in analytical techniques without significantly altering biological activity.

The compound exhibits standard nucleoside solubility patterns, being more soluble in polar solvents than nonpolar ones . For research applications, the compound is typically stored at +4°C to maintain stability and prevent degradation . The incorporation of deuterium atoms creates a kinetic isotope effect that can slightly alter reaction rates in enzyme-catalyzed processes, though these effects are generally minimal for metabolic tracing applications.

Applications in Research

2'-Deoxy Cytidine-5,6-d2 has become an essential tool in multiple research domains, offering unique capabilities for studying nucleic acid metabolism and related biochemical processes.

Metabolic Pathway Analysis

The compound serves as a key tracer in metabolic studies, allowing researchers to follow the incorporation and transformation of cytidine in cellular processes. The deuterium labeling enables precise tracking without significantly altering biological activity compared to non-labeled counterparts. This capability is particularly valuable for understanding the metabolic fate of cytidine and its derivatives in various biological systems, including normal and pathological states .

Researchers utilize this compound to investigate nucleotide salvage pathways, de novo synthesis routes, and the interconversion between various nucleoside forms. By tracking the deuterium-labeled compound through metabolic processes, scientists can quantify flux rates, identify rate-limiting steps, and determine the relative contributions of different pathways to nucleotide pool maintenance .

DNA Synthesis and Repair Studies

2'-Deoxy Cytidine-5,6-d2 plays a crucial role in studies focused on DNA synthesis and repair mechanisms. The compound's ability to be incorporated into DNA while carrying its isotopic label makes it invaluable for investigations into replication fidelity, repair efficiency, and the dynamics of DNA turnover in various cell types .

The deuterium labeling allows researchers to distinguish newly synthesized DNA from existing genetic material, providing insights into replication timing, strand-specific repair, and cell cycle-dependent DNA synthesis. This application has proven particularly valuable in studies of DNA damage response mechanisms, where the incorporation of labeled nucleosides can serve as markers for repair activity and synthesis during recovery from genotoxic stress .

Epigenetic Research Applications

One of the most significant applications of 2'-Deoxy Cytidine-5,6-d2 is in epigenetic research, particularly studies focused on DNA methylation and demethylation processes . The cytosine base is a primary target for epigenetic modifications, and the deuterium-labeled compound enables precise tracking of these modifications without interfering with the underlying biochemical processes.

Researchers use this compound to investigate the dynamics of DNA methylation, the activity of DNA methyltransferases, and the processes involved in active and passive demethylation . The deuterium labeling facilitates the detection and quantification of modified cytosine residues, providing insights into the temporal and spatial regulation of epigenetic marks across the genome.

Analytical Techniques

The deuterium labeling in 2'-Deoxy Cytidine-5,6-d2 enables its detection and quantification through various analytical methods, enhancing research precision and reliability.

Mass Spectrometry Applications

Mass spectrometry represents one of the most powerful analytical techniques for studying deuterium-labeled compounds like 2'-Deoxy Cytidine-5,6-d2. The mass difference introduced by the deuterium atoms creates a distinct isotopic signature that can be readily detected and quantified .

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques allow for high-sensitivity detection of the labeled compound and its metabolites in complex biological samples . The mass shift of +2 Da compared to non-labeled deoxycytidine provides a clear signal that can be used for quantitative analysis, even in the presence of the natural compound .

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy offers unique capabilities for analyzing deuterium-labeled compounds. The deuterium atoms in 2'-Deoxy Cytidine-5,6-d2 can be directly observed using deuterium NMR (²H-NMR), providing structural information and insights into the chemical environment of the labeled positions .

Additionally, the absence of proton signals at positions 5 and 6 in ¹H-NMR spectra creates a simplified spectral pattern that facilitates structural analysis and compound identification. This property is particularly valuable when analyzing complex mixtures or tracking the incorporation of the labeled compound into larger biological molecules .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) can effectively separate 2'-Deoxy Cytidine-5,6-d2 from related compounds based on subtle differences in physicochemical properties. The deuterium labeling can introduce slight changes in retention time that, while minor, can be leveraged for enhanced separation and identification .

When coupled with appropriate detection methods like UV spectroscopy or mass spectrometry, these chromatographic techniques enable precise quantification of the labeled compound in research samples. This capability is essential for metabolic tracing studies and investigations of nucleoside incorporation into DNA .

Comparison with Related Compounds

Understanding how 2'-Deoxy Cytidine-5,6-d2 relates to similar compounds provides valuable context for its research applications and properties.

Comparison with Non-Labeled Deoxycytidine

The primary differences arise in reaction kinetics, where the deuterium kinetic isotope effect can slightly reduce reaction rates for processes involving bond breaking at the labeled positions. This effect, while generally minimal for biological applications, can be leveraged in mechanistic studies to probe reaction pathways and rate-limiting steps .

Relationship to Phosphorylated Derivatives

The related compound cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (deoxycytidine diphosphate) represents a phosphorylated derivative in the same metabolic family . While 2'-Deoxy Cytidine-5,6-d2 is primarily used as a precursor for studying incorporation into DNA and metabolic pathways, its phosphorylated derivatives play direct roles in DNA synthesis and cellular signaling .

Table 2: Comparison of Related Cytidine Compounds

CompoundMolecular Weight (g/mol)Primary Research Applications
2'-Deoxy Cytidine-5,6-d2229.23Metabolic tracing, epigenetic studies, DNA synthesis research
Deoxycytidine diphosphate sodium salt431.14Enzymatic studies, DNA polymerase substrates, cell signaling research
5-AZA-2'-deoxycytidine derivativesVariesDNA methyltransferase inhibition, epigenetic modification studies

The phosphorylated derivatives serve as substrates for DNA polymerases and other enzymes involved in nucleic acid metabolism, while the deuterium-labeled compound provides a means to trace these pathways without directly participating as an enzyme substrate .

Relationship to 5-Azacytidine Derivatives

Research involving 5-AZA-2'-deoxycytidine compounds has revealed interesting interactions with enzymes like dCMP deaminase . These interactions demonstrate how structural modifications to the cytosine ring can influence enzyme recognition and catalysis, providing context for understanding how the deuterium labeling in 2'-Deoxy Cytidine-5,6-d2 maintains biological fidelity .

The 5-aza derivatives serve as mechanistic probes and potential therapeutic agents due to their ability to inhibit DNA methylation, while the deuterium-labeled compound serves primarily as a non-perturbing tracer . This complementary relationship highlights the diverse roles that modified cytidine compounds play in research and potential clinical applications .

Research Findings

Scientific investigations involving 2'-Deoxy Cytidine-5,6-d2 have yielded valuable insights into nucleoside metabolism, enzymatic mechanisms, and analytical methodologies.

Enzymatic Interaction Studies

Research has demonstrated that structural modifications to deoxycytidine can significantly impact enzymatic interactions, providing context for understanding how the deuterium labeling in 2'-Deoxy Cytidine-5,6-d2 maintains compatibility with cellular enzymes . Studies involving related compounds like 5-AZA-2'-deoxycytidine-5'-monophosphate have shown altered kinetics with enzymes such as dCMP deaminase, highlighting the importance of ring structure in substrate recognition .

For 5-AZA-dCMP, graphic analysis of deamination velocity versus concentration yielded a hyperbolic curve with an estimated apparent Km of 0.1 mM, indicating that even substantial modifications to the cytosine ring can be accommodated by relevant enzymes . These findings suggest that the more subtle deuterium substitution in 2'-Deoxy Cytidine-5,6-d2 would have minimal impact on enzymatic processing, supporting its use as a metabolic tracer .

Metabolic Pathway Mapping

The deuterium labeling in 2'-Deoxy Cytidine-5,6-d2 enables precise tracking through metabolic pathways, providing insights into the fate of cytidine in various biological contexts. Research has demonstrated the compound's utility for mapping nucleoside salvage pathways, de novo synthesis routes, and the interconversion between different nucleotide forms .

Studies have leveraged the compound to investigate the relative contributions of different metabolic routes to the maintenance of cellular nucleotide pools, offering insights into normal physiological processes and potential alterations in disease states . The non-perturbing nature of the deuterium label ensures that the observed metabolic patterns accurately reflect natural processes rather than artifacts induced by the tracer.

Analytical Method Development

The unique properties of 2'-Deoxy Cytidine-5,6-d2 have contributed to the development and refinement of analytical methods for studying nucleoside metabolism and incorporation . Research has established optimal protocols for detecting and quantifying the compound using mass spectrometry, NMR spectroscopy, and chromatographic techniques .

Studies have demonstrated the compound's value as an internal standard for quantitative analysis of nucleosides and their derivatives in complex biological samples. The deuterium labeling provides a reliable reference point that can be distinguished from endogenous compounds, enhancing analytical precision and accuracy .

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